REACTION_CXSMILES
|
ClC1C=C(Cl)C=C(Cl)C=1[O:10][C:11](=O)[CH2:12][C:13](OC1C(Cl)=CC(Cl)=CC=1Cl)=[O:14].[NH2:26]/[C:27](/[CH3:34])=[CH:28]\[C:29]([O:31][CH2:32][CH3:33])=[O:30].C(OCC)(=O)C.CCOCC>BrC1C=CC=CC=1>[CH2:32]([O:31][C:29]([C:28]1[C:13]([OH:14])=[CH:12][C:11](=[O:10])[NH:26][C:27]=1[CH3:34])=[O:30])[CH3:33]
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Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)OC(CC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl)=O
|
Name
|
|
Quantity
|
3.87 g
|
Type
|
reactant
|
Smiles
|
N\C(=C/C(=O)OCC)\C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
155 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The solid is collected
|
Type
|
FILTRATION
|
Details
|
purified by filtration through a short silica gel column (25% ethyl acetate/ether)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(NC(C=C1O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |